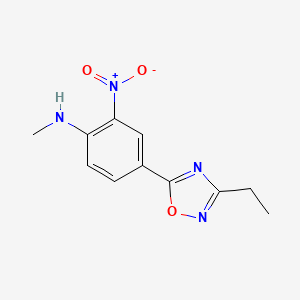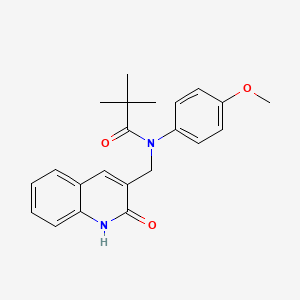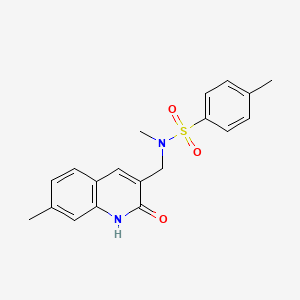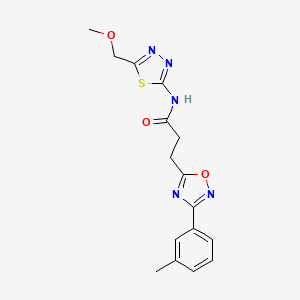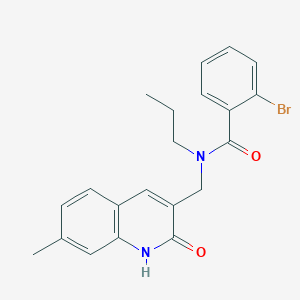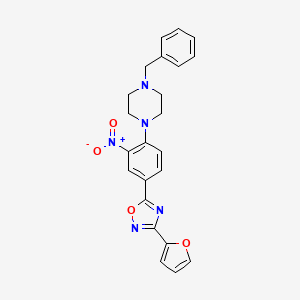
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique structure and properties, which make it a promising candidate for use in drug development, medicinal chemistry, and other related areas.
Mecanismo De Acción
The mechanism of action of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)propanamide involves the inhibition of certain enzymes and signaling pathways in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain. The compound also inhibits the activation of nuclear factor-kappa B (NF-κB), which is a signaling pathway involved in the regulation of immune responses and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been shown to have antimicrobial activity against several bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)propanamide in lab experiments is its unique structure and properties, which make it a promising candidate for use in drug development and medicinal chemistry. The compound has been shown to have several biological activities, which make it a versatile tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Direcciones Futuras
There are several future directions for the study of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)propanamide. One possible direction is the development of new drugs based on the structure of this compound. The compound has been shown to have several biological activities, which make it a promising candidate for use in drug development. Another direction is the study of the compound's mechanism of action in more detail. This could lead to a better understanding of the compound's biological effects and potential applications. Finally, the compound could be studied for its potential applications in other fields, such as materials science and nanotechnology.
Métodos De Síntesis
The synthesis of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)propanamide involves the reaction of 2-chlorobenzohydrazide with 3-(3-bromo-1,2,4-oxadiazol-5-yl)aniline in the presence of a base. The resulting intermediate is then reacted with 3,4-dimethylbenzoyl chloride to form the final product. This method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)propanamide has been extensively studied for its potential applications in various fields of scientific research. Its unique structure and properties make it a promising candidate for use in drug development, medicinal chemistry, and other related areas. The compound has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties.
Propiedades
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-12-7-8-14(11-13(12)2)21-17(24)9-10-18-22-19(23-25-18)15-5-3-4-6-16(15)20/h3-8,11H,9-10H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYDXDNNDKJBCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7695713.png)

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7695733.png)
